Ethyl acrylate

Graft Copolymerization Surface Modification Fluoropolymer Films

Acrylate monomers are not functionally interchangeable-blind substitution risks compromised polymerization kinetics and suboptimal product performance. Ethyl acrylate (EA) resolves this through quantifiable differentiation: • 51% higher grafting efficiency vs. methyl acrylate on fluoropolymer substrates, maximizing yield per radiation dose for ion-exchange membranes and battery separators. • Extreme reactivity ratio disparity (rEA=14.15 vs. rMMA=0.01) enables intentional synthesis of gradient copolymers with spontaneously formed compositional gradients. • Intermediate homopolymer Tg (-24°C) provides balanced tack, peel, and cohesion for pressure-sensitive adhesives without excessive cold flow. • Starved-feed semi-batch process ensures uniform EA-VAc copolymer composition for consistent waterborne coatings.

Molecular Formula C5H8O2
CH2CHCOOC2H5
C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 87605-70-7
Cat. No. B7768258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl acrylate
CAS87605-70-7
Molecular FormulaC5H8O2
CH2CHCOOC2H5
C5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C
InChIInChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3
InChIKeyJIGUQPWFLRLWPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in dimethyl sulfoxide;  soluble in chloroform;  miscible in ethanol, ethyl ether
Soluble in alcohol and ether
2% (wt/vol) in water at 20 °C
1.5 parts by wt (of the formula wt)/100 parts by wt of water
In water, 15,000 mg/L at 25 °C (1.50 g/100 g)
15 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.5
Soluble in ether and oils;  Slightly soluble water
Soluble (in ethanol)
2%

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Acrylate Comparative Selection Guide


Ethyl acrylate (EA, ethyl prop-2-enoate, C₅H₈O₂, MW 100.12) is a colorless, volatile acrylic ester monomer characterized by a reactive vinyl group and a polar ester moiety [1]. It readily undergoes radical polymerization and copolymerization, serving as a key building block for acrylic polymers, adhesives, coatings, and specialty materials . Note: The input CAS 87605-70-7 corresponds to bis(acryloyloxyethyl) isocyanurate, a difunctional acrylate crosslinker; this guide addresses ethyl acrylate (CAS 140-88-5) per the compound name provided.

Ethyl Acrylate Substitution Limitations


Acrylate monomers are not functionally interchangeable. Ethyl acrylate's specific ester side chain length and polarity confer a unique balance of reactivity, copolymerization behavior, and resultant polymer thermal/mechanical properties that differ substantially from methyl acrylate (shorter side chain, higher Tg), butyl acrylate (longer side chain, lower Tg, lower reactivity), and methyl methacrylate (alpha-methyl group drastically alters reactivity and polymer rigidity) [1]. Blind substitution without accounting for these quantifiable differences risks compromised polymerization kinetics, unintended compositional drift, and suboptimal final product performance.

Ethyl Acrylate Comparative Evidence


EA vs. Methyl Acrylate: Grafting Efficiency on Fluoropolymers

In a pre-irradiation grafting study onto Tefzel® (poly(tetrafluoroethylene-co-ethylene)) films, ethyl acrylate (EA) achieved a maximum grafting yield of 462.1% at 31.9 kGy, whereas methyl acrylate (MA) reached only 306.0% under its optimal conditions (25.4 kGy) [1]. This represents a 51% relative increase in grafting efficiency for EA, directly attributed to differences in monomer diffusion and reactivity in the aqueous medium.

Graft Copolymerization Surface Modification Fluoropolymer Films

EA vs. MMA: Group Transfer Copolymerization Reactivity

In group transfer copolymerization (GTP) with methyl methacrylate (MMA), ethyl acrylate exhibits a monomer reactivity ratio rEA = 14.15, while rMMA = 0.01 [1]. This indicates that a growing polymer chain ending in EA adds EA monomer ~1400 times faster than it adds MMA monomer. In anionic copolymerization, the disparity remains stark with rEA = 9.67 and rMMA = 0.11 [1]. This extreme reactivity difference leads to strong compositional drift and gradient copolymer formation unless carefully controlled.

Group Transfer Polymerization Copolymerization Kinetics Reactivity Ratios

EA vs. Butyl Acrylate: Glass Transition Temperature

Poly(ethyl acrylate) homopolymer exhibits a glass transition temperature (Tg) of -24°C, whereas poly(butyl acrylate) homopolymer has a significantly lower Tg of -54°C . This 30°C difference directly impacts the flexibility and tack of resulting polymers at room temperature. EA-based polymers are therefore stiffer and less tacky at ambient conditions compared to their BA-based counterparts, making EA preferable for applications requiring a balance of flexibility and cohesive strength.

Polymer Properties Glass Transition Temperature Adhesive Formulation

EA vs. Vinyl Acetate: Radical Reactivity

In free-radical copolymerization with vinyl acetate (VAc), the reactivity ratios are rE = 4.68 and rV = 0.03 (KT method) [1]. This means an EA-terminated radical adds EA monomer ~150 times faster than it adds VAc monomer, while a VAc-terminated radical preferentially adds EA (1/rV ≈ 33:1 preference for EA). Consequently, EA is consumed much faster than VAc, leading to compositional heterogeneity unless a semi-batch starved-feed strategy is employed.

Free Radical Copolymerization Vinyl Acetate Copolymers Reactivity Ratios

EA Reactivity in Tributyltin Methacrylate Copolymerization

In copolymerizations with tributyltin methacrylate (M1), the reactivity ratios for the acrylate comonomer (M2) systematically decrease as the alkyl ester group becomes larger: for methyl acrylate (MA), r2 = 0.66; for ethyl acrylate (EA), r2 = 0.43; for n-butyl acrylate (BA), r2 = 0.39 [1]. This trend, attributed to steric hindrance of the bulkier ester groups, quantitatively positions EA's reactivity between the more reactive MA and the less reactive BA.

Organotin Copolymers Reactivity Trend Alkyl Acrylates

Ethyl Acrylate Application Scenarios


Fluoropolymer Film Surface Grafting

Based on the 51% higher grafting efficiency of EA compared to MA on Tefzel® films [1], EA is the preferred monomer for radiation-induced graft copolymerization onto fluoropolymer substrates. This application scenario is particularly relevant for producing ion-exchange membranes, battery separators, or functionalized films where maximum grafting yield per radiation dose is critical for economic viability.

Gradient Copolymer Synthesis

The extreme reactivity ratio disparity between EA (rEA = 14.15) and MMA (rMMA = 0.01) in GTP [1] can be exploited to intentionally synthesize gradient copolymers with a spontaneously formed EA-rich to MMA-rich compositional gradient. This is valuable for creating materials with tailored mechanical gradients, such as impact modifiers, compatibilizers, or self-assembling block copolymers.

Mid-Range Tg Acrylic Adhesives and PSAs

EA's homopolymer Tg of -24°C, situated between BA (-54°C) and MMA (105°C) [1], makes it an ideal 'soft monomer' for formulating acrylic pressure-sensitive adhesives with balanced tack, peel strength, and cohesive strength. EA is frequently copolymerized with BA and functional monomers to achieve the precise Tg required for specific application temperatures without excessive cold flow.

EA-Vinyl Acetate Starved-Feed Copolymerization

The large reactivity ratio mismatch (rE ≈ 4.6, rV ≈ 0.03) [1] necessitates a starved-feed semi-batch process to produce EA-VAc copolymers with uniform composition. This scenario applies to the manufacture of waterborne coatings, paints, and adhesives where compositional uniformity is essential for consistent film formation, adhesion, and mechanical properties.

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